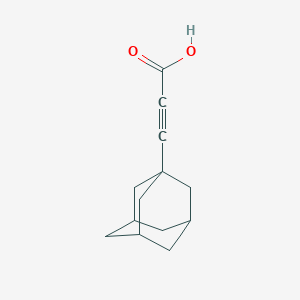
3-(1-Adamantyl)-2-propynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Adamantyl)-2-propynoic acid is a derivative of adamantane, a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . The adamantane moiety is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability .
Synthesis Analysis
The synthesis of polymers carrying adamantyl substituents in their side chains includes typical polymer reactions of introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups . The addition polymerization of adamantyl-containing vinyl monomers such as α-olefins, acetylenes, (meth)acrylates, (meth)acrylamides, vinyl ethers, 1,3-dienes, and styrenes is described .Molecular Structure Analysis
Adamantane (tricyclo [3.3.1.1 3,7] decane) is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . The tetrahedral (Td) symmetry and spherical structure of the adamantane molecule leads to easy sublimation due to the low intermolecular forces .Chemical Reactions Analysis
A variety of vinyl monomers are capable of undergoing living anionic polymerization to afford polymers with predictable molecular weights and narrow molecular weight distributions . In several cases, the introduced adamantyl groups afford steric hindrance to prevent side reactions and control the addition modes of the polymerization .Physical And Chemical Properties Analysis
Adamantane is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability . The resulting adamantyl-substituted polymers show extremely high glass transition temperatures and high thermal stability derived from the stiff adamantyl substituents compared with the corresponding parent polymers .Aplicaciones Científicas De Investigación
Metal-Organic Frameworks (MOFs)
Functionalized adamantane derivatives, including those similar to 3-(1-Adamantyl)-2-propynoic acid, have been explored for the construction of Metal-Organic Frameworks (MOFs). For example, mixed-ligand copper(II) 1,2,4-triazolyl/carboxylate MOFs have been synthesized using adamantane-based ligands, demonstrating unique 3D frameworks and strong antiferromagnetic interactions. These materials are of interest for their potential applications in gas storage, separation, and catalysis due to their high surface area and tunable pore environments (Senchyk et al., 2013).
Coordination Chemistry
The coordination chemistry of compounds related to 3-(1-Adamantyl)-2-propynoic acid has been investigated for the synthesis of novel metal complexes. For instance, N-(1-Adamantyl)lipoamide has been studied, revealing insights into the protonation behavior and crystal structure of these complexes, which could have implications for the design of new materials and catalysts (Wilhelm et al., 2002).
Cancer Research
Adamantyl-substituted molecules, including analogs of 3-(1-Adamantyl)-2-propynoic acid, have shown promise in cancer research. Compounds like (E)-4-[3-(1-Adamantyl)-4'-hydroxyphenyl]-3-chlorocinnamic acid have been found to induce cell-cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of adamantyl-substituted compounds in oncology (Dawson et al., 2008).
Direcciones Futuras
The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application . The unique structural and chemical properties of adamantane provide exceptional opportunities in the design of various adamantane-based scaffolds or carrier systems for drug delivery .
Propiedades
IUPAC Name |
3-(1-adamantyl)prop-2-ynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-12(15)1-2-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,3-8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHRGHCCCHUIHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C#CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Adamantyl)-2-propynoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-(4-bromo-3-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B394489.png)
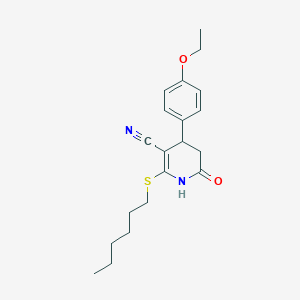
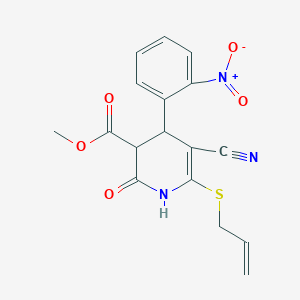
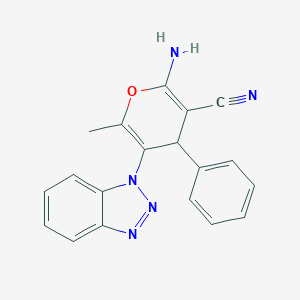
![5-cyano-2,4-dimethyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-N-phenylnicotinamide](/img/structure/B394493.png)
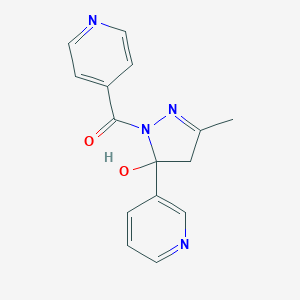
![(2E)-6-acetyl-2-(1,3-benzodioxol-5-ylmethylene)-5-(4-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B394497.png)
![3-[(4-Chlorobenzoyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B394498.png)
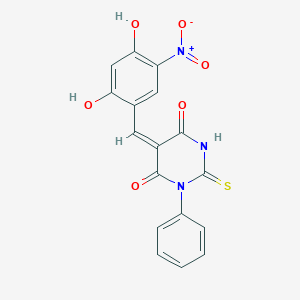
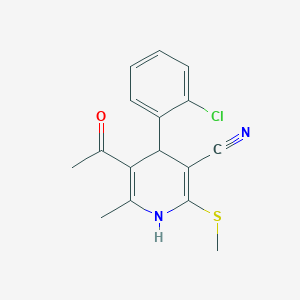
![methyl 4-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoate](/img/structure/B394502.png)
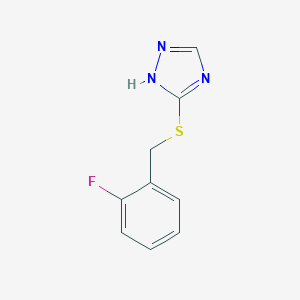
![4-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1-(2,4-dimethylbenzyl)-2-triazenyl]-1,2,5-oxadiazol-3-ylamine](/img/structure/B394508.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B394511.png)